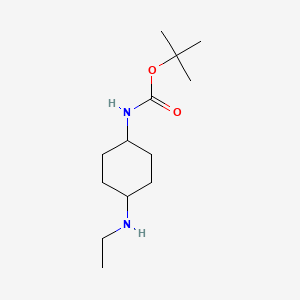
Ethyl 4-(3,5-dimethylbenzamido)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound of interest, Ethyl 4-(3,5-dimethylbenzamido)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate, is a complex organic molecule that appears to be related to a family of compounds that have been synthesized and studied for various chemical properties and reactions. Although the specific compound is not directly mentioned in the provided papers, the research on similar compounds can give insights into the potential characteristics and behaviors of the compound .
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions that often start with a dicarbonyl scaffold. For instance, ethyl 3-formyl-4,5-dihydrofuran-2-carboxylate, a 1,4-dicarbonyl scaffold, was used to synthesize a series of pyridazines, which are structurally related to the compound of interest . The synthesis process typically involves the formation of intermediates that are further reacted with various reagents to obtain the desired product. The yields of these reactions can vary, with some reaching up to 70% .
Molecular Structure Analysis
The molecular structure of compounds similar to the one of interest has been studied using various spectroscopic methods and theoretical calculations. For example, ethyl-4-[2-(thiocarbamoyl)hydrazinylidene]-3,5-dimethyl-1H-pyrrole-2-carboxylate was characterized by NMR, UV-Vis, FT-IR, and Mass spectroscopy . Density Functional Theory (DFT) calculations are often employed to evaluate the thermodynamic parameters, indicating the spontaneity and exothermic nature of the formation reactions at room temperature . The molecular structure is further analyzed through Natural Bond Orbital (NBO) analysis and Atoms in Molecules (AIM) theory to understand the charge transfer and the strength of various intra- and intermolecular interactions .
Chemical Reactions Analysis
The chemical reactivity of related compounds has been explored through their reactions with different nucleophiles and reagents. For instance, ethyl or methyl 2-dimethylaminomethylene-3-oxoalkanoates were reacted with phenylhydrazine to afford esters of 5-substituted 1-phenyl-1H-pyrazole-4-carboxylic acids . These reactions are often regioselective and can lead to the formation of various substituted pyrazoles and pyridazines, which are structurally related to the compound of interest .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds structurally related to the compound of interest are characterized by their spectroscopic data and quantum chemical calculations. The vibrational analysis often indicates the formation of dimers in the solid state through intermolecular hydrogen bonding . The binding energy of these interactions can be quantified using AIM calculations . The local reactivity descriptors such as Fukui functions and electrophilicity indices are used to determine the reactive sites within the molecule, which can be crucial for understanding its reactivity and potential applications .
科学的研究の応用
Synthesis and Applications in Antimicrobial Evaluation
Research on pyrimidine derivatives, which are structurally related to the compound , indicates their utility in synthesizing various heterocyclic compounds with potential antimicrobial applications. For example, Farag et al. (2008) described the synthesis of new pyrimidine derivatives and evaluated their antimicrobial properties, suggesting the potential of similar compounds for antimicrobial uses (Farag, Kheder, & Mabkhot, 2008).
Molecular Structure and Spectral Analyses
Studies on the synthesis and characterization of related compounds, such as ethyl-4-[(2,4-dinitrophenyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate, have been performed to understand their molecular structure and properties. Singh et al. (2013) synthesized and analyzed a compound, providing insights into its molecular structure, which could be valuable for the development of similar compounds with specific scientific applications (Singh, Kumar, Tiwari, Rawat, & Manohar, 2013).
Antioxidant Activity
The synthesis and evaluation of antioxidant activities of compounds bearing pyrrole and selenolo[2,3-b]pyridine derivatives have been reported, indicating the potential for similar structures to serve as antioxidants. Zaki et al. (2017) synthesized derivatives showing significant antioxidant activity, suggesting applications in areas requiring oxidative stress mitigation (Zaki, Kamal El‐dean, Mickey, Marzouk, & Ahmed, 2017).
Corrosion Inhibition
Pyridazine and pyrazole derivatives have been explored as corrosion inhibitors, highlighting a potential application for similar compounds in protecting metals against corrosion. Dohare et al. (2017) studied pyranpyrazole derivatives for their corrosion inhibition properties on mild steel, which could be extrapolated to the protective capabilities of related compounds (Dohare, Ansari, Quraishi, & Obot, 2017).
特性
IUPAC Name |
ethyl 4-[(3,5-dimethylbenzoyl)amino]-1-(2-methylphenyl)-6-oxopyridazine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O4/c1-5-30-23(29)21-18(24-22(28)17-11-14(2)10-15(3)12-17)13-20(27)26(25-21)19-9-7-6-8-16(19)4/h6-13H,5H2,1-4H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXNWFFFMLURHJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1NC(=O)C2=CC(=CC(=C2)C)C)C3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(3,5-dimethylbenzamido)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Bromo-3-cyclobutyl-1H-pyrrolo[2,3-B]pyridine](/img/structure/B3013040.png)
![N-[(2-chlorophenyl)methyl]-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B3013041.png)
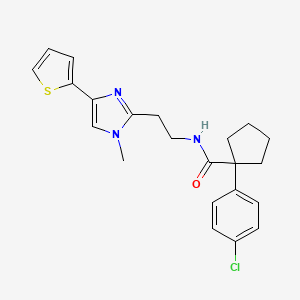
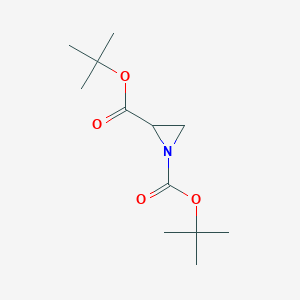
![2-[2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(3-methoxyphenyl)acetamide](/img/no-structure.png)
![3-(4-Methoxyphenyl)-5-[1-(phenylacetyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B3013046.png)
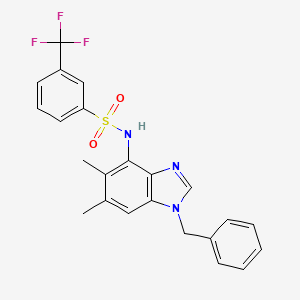
![6-[(2-Methylphenyl)methylsulfanyl]-3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3013051.png)

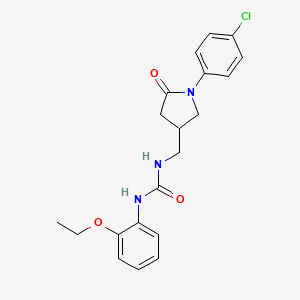
![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-ethoxyacetamide](/img/structure/B3013055.png)
![3-chloro-4-fluoro-N-(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide](/img/structure/B3013059.png)

